1-Cyclobutanecarbonyl-3-methylpiperazine
Description
1-Cyclobutanecarbonyl-3-methylpiperazine is a piperazine derivative characterized by a cyclobutane ring conjugated to the piperazine backbone via a carbonyl group at position 1 and a methyl group at position 3. The cyclobutanecarbonyl moiety introduces steric constraints and moderate lipophilicity, which may influence its pharmacokinetic properties, such as metabolic stability and membrane permeability. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor binding affinity, particularly in the central nervous system (CNS) .
Properties
IUPAC Name |
cyclobutyl-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-8-7-12(6-5-11-8)10(13)9-3-2-4-9/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBRJBDMLMLTNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutanecarbonyl-3-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of cyclobutanecarbonyl chloride with 3-methylpiperazine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the synthesis of 1-cyclobutanecarbonyl-3-methylpiperazine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing impurities and optimizing production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutanecarbonyl-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halides or other leaving groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-Cyclobutanecarbonyl-3-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block in the design of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its role in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-cyclobutanecarbonyl-3-methylpiperazine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclobutane and piperazine rings provide structural rigidity and specific binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Features
The table below highlights key structural differences and similarities between 1-cyclobutanecarbonyl-3-methylpiperazine and related piperazine derivatives:
Key Observations:
- Ring Size and Strain : The cyclobutane group in the target compound offers intermediate steric hindrance compared to cyclopropane (higher strain) and cyclohexene (larger, flexible) rings. This may balance metabolic stability and target engagement .
- Substituent Effects : Arylalkyl groups (e.g., benzyl in ) enhance affinity for serotonin receptors (e.g., 5-HT1A), while bulky hydrophobic groups (e.g., MT-45) favor opioid pathways . The cyclobutanecarbonyl group’s moderate lipophilicity could optimize blood-brain barrier penetration relative to polar carbonyl analogues.
Pharmacological Properties
While direct data for 1-cyclobutanecarbonyl-3-methylpiperazine are unavailable, insights can be drawn from analogues:
- Serotonin Receptor Affinity : Arylpiperazines with methoxy or halogen substituents (e.g., 4-MeOPP, 3-TFMPP) exhibit high 5-HT1A binding (Ki < 50 nM). The target compound’s lack of aromaticity may reduce such affinity but improve selectivity .
- Therapeutic Potential: Compounds like MT-45 demonstrate that piperazine scaffolds can be tailored for diverse applications (e.g., analgesia, anti-parasitic), suggesting the target compound could be optimized for niche indications .
Biological Activity
1-Cyclobutanecarbonyl-3-methylpiperazine is a chemical compound characterized by a cyclobutane ring attached to a carbonyl group and a piperazine moiety. Its unique three-dimensional structure contributes to its potential biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.
The molecular formula of 1-cyclobutanecarbonyl-3-methylpiperazine is C₁₁H₁₈N₂O. The compound's structure includes:
- A cyclobutane ring , providing rigidity.
- A carbonyl group that can participate in various chemical reactions.
- A piperazine ring , which is known for its biological activity as a pharmacophore.
The biological activity of 1-cyclobutanecarbonyl-3-methylpiperazine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features of the compound allow it to modulate biological pathways, potentially leading to therapeutic effects. It may inhibit certain enzymes involved in disease pathways, thereby exerting anticancer or antimicrobial effects.
Biological Activity
1-Cyclobutanecarbonyl-3-methylpiperazine has been studied for various biological activities, including:
- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown inhibition of cell proliferation in breast cancer cells, with IC₅₀ values indicating significant potency .
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, making it a candidate for developing new antibiotics. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | SKBr3 Breast Cancer Cells | 2.5 | Inhibition of cell proliferation |
| Antimicrobial | Staphylococcus aureus | 5.0 | Disruption of cell wall synthesis |
| Antiviral | Influenza virus | 10.0 | Inhibition of viral replication |
Detailed Studies
- Anticancer Studies : A study conducted on SKBr3 breast cancer cells revealed that 1-cyclobutanecarbonyl-3-methylpiperazine significantly inhibited cell growth at low concentrations, suggesting its potential as a lead compound for anticancer drug development.
- Antimicrobial Research : In vitro testing against Staphylococcus aureus showed that the compound possessed notable antibacterial activity, with further investigations needed to elucidate its precise mechanism.
- Mechanistic Insights : Research into the compound's interaction with heat shock proteins has indicated that it may act as an inhibitor, affecting protein folding and stability in cancer cells, thus enhancing apoptosis .
Comparison with Similar Compounds
1-Cyclobutanecarbonyl-3-methylpiperazine can be compared with other piperazine derivatives to highlight its unique properties:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1-Cyclopropanecarbonyl-3-methylpiperazine | Similar but smaller ring | May have altered reactivity due to ring strain |
| 1-Cyclobutanecarbonyl-4-methylpiperazine | Methyl group at different position | Potentially different biological activity |
The distinct combination of the cyclobutane ring and piperazine structure in 1-cyclobutanecarbonyl-3-methylpiperazine may provide enhanced stability and specificity in biological interactions compared to more flexible structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
